6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate involves multiple steps, starting from prednisolone derivatives. A notable method includes the synthesis of prednisolone-17-ethylcarbonate-21-propionate (prednicarbate) through intermediate products such as prednisolone-17,21-diethylorthocarbonate and prednisolone-17-ethylcarbonate. This process is highlighted by the efficient creation of the ester linkage at the 17 and 21 positions of the corticosteroid, optimizing its topical/systemic anti-inflammatory activity ratio (Stache et al., 1985).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been elucidated through various spectroscopic techniques, including 1H-NMR and MS spectra. These studies provide detailed insights into the molecule's structural features, such as its cyclic ortho ester configuration, which is crucial for its biological activity and pharmacokinetic properties. The stereochemistry of the methyl and ethyl groups attached to the prednisolone backbone significantly affects the compound's vasoconstrictive activities and overall efficacy (Sugai et al., 1986).

Chemical Reactions and Properties

This compound undergoes various chemical reactions typical of corticosteroids, including esterification, acetonide protection, and reactions with 2,2-dimethoxypropane for the synthesis of 17α, 21-acetonides. These chemical manipulations are pivotal for introducing specific substituents into the corticoid structure, enhancing its therapeutic profile while minimizing systemic effects (Tanabe et al., 1975).

Scientific Research Applications

Synthesis and Chemical Modifications

- 6α-Methyl Prednisolone and its derivatives have been a focus of synthesis studies in corticosteroids. The synthesis of 21α-methyl and 21-trifluoroacetyl analogs of prednisolone has been described, highlighting the utility of the 17α, 21-acetonide function as a protective group for introducing C-21 substituents into intact corticoids (Tanabe, Bigley-Sockolov, & Crowe, 1975).

- Research on topical anti-inflammatory corticosteroids includes the synthesis and testing of 6α-methylprednisolone derivatives. These studies emphasize the importance of chemical modifications like 17-methoxyacetate and 17-(methylthio)acetate for enhancing vasoconstrictive activities (Sugai et al., 1986).

Anti-inflammatory Effects and Applications

- Prednisolone-17-ethylcarbonate-21-propionate, a derivative, was tested for anti-inflammatory activity in animal models, showing potential for topical and systemic therapeutic applications with a significant split of activity (Alpermann, Sandow, & Vogel, 1986).

- The local anti-inflammatory potency of steroid-21-oate esters derived from prednisolone, including methyl 20α-dihydroprednisolonate and methyl 17,20α-acetonidodihydroprednisolonate, was demonstrated in the cotton pellet granuloma bioassay in rats. These compounds showed reduced systemic side effects, suggesting potential benefits in prolonged treatment (Bird, Lay, & Lee, 1986).

Metabolic and Pharmacokinetic Studies

- Studies on the absorption, metabolism, and excretion of 6α-methylprednisolone in different species have been conducted. For instance, the metabolism of 6α-methylprednisolone-3H, 21-acetate was investigated in dogs, providing insights into the pharmacokinetics and dynamics of this corticosteroid (Buhler, Thomas, & Schlagel, 1965).

Therapeutic Implications

- The therapeutic use of 6α-methyl prednisolone and its analogs, especially in conditions like rheumatoid arthritis and inflammatory disorders, has been a subject of research. These studies shed light on the efficacy and potential applications of these corticosteroids in clinical settings (Montgomery, 1958).

Mechanism of Action

Target of Action

The primary target of 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate is likely to be similar to that of Prednisolone, which is a glucocorticoid . Glucocorticoids are a type of steroid hormone that bind to the glucocorticoid receptor (GR), which is present in almost every vertebrate animal cell. The GR is involved in the regulation of metabolism and immune response.

Mode of Action

Once this compound binds to the GR, it can exert its effects by modulating gene transcription. This can lead to increased expression of anti-inflammatory proteins and reduced expression of pro-inflammatory proteins

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in inflammation and immune response, given its similarity to Prednisolone . These may include the NF-kB pathway, which plays a key role in regulating the immune response to infection. Inhibition of this pathway can result in decreased inflammation.

Pharmacokinetics

Prednisolone is well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be a reduction in inflammation and immune response, due to its glucocorticoid activity . This can result in relief from symptoms in conditions such as rheumatoid arthritis, asthma, and certain skin disorders.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate involves the conversion of prednisolone to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Prednisolone", "Ethyl orthopropionate", "Methyl iodide", "Sodium hydride", "Dimethylformamide", "Chloroform", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Prednisolone is reacted with ethyl orthopropionate in the presence of sodium hydride and dimethylformamide to form 17,21-bis(ethoxycarbonyl)-11β-hydroxy-6α-methylpregna-1,4-diene-3,20-dione.", "Step 2: The above compound is then reacted with methyl iodide in the presence of sodium hydride and dimethylformamide to form 6α-methyl-17,21-bis(ethoxycarbonyl)-11β-hydroxyprogesterone.", "Step 3: The above compound is then reacted with hydrochloric acid in chloroform to form 6α-methyl-17,21-bis(ethoxycarbonyl)-11β-hydroxyprogesterone hydrochloride.", "Step 4: The above compound is then reacted with sodium hydroxide in methanol to form 6α-methyl-17,21-bis(ethoxycarbonyl)-11β-hydroxyprogesterone.", "Step 5: The above compound is then reacted with ethyl orthopropionate in the presence of hydrochloric acid and water to form 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate." ] } | |

CAS RN |

85198-27-2 |

Molecular Formula |

C₂₇H₃₈O₆ |

Molecular Weight |

458.59 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

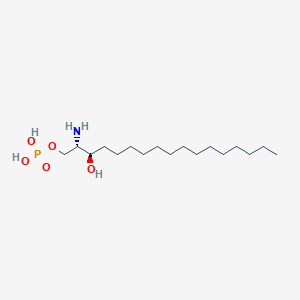

![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)

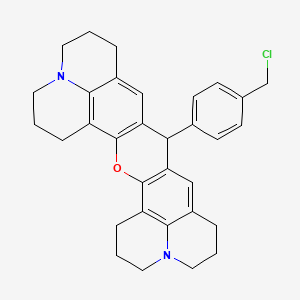

![MGITC [Malachite green isothiocyanate]](/img/structure/B1148100.png)